Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate involves several steps. One common method includes the reaction of 3-aminobenzoic acid with piperidine-2-carboxylic acid methyl ester under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(4-aminobenzoyl)piperidine-2-carboxylate: This compound has a similar structure but with the amino group positioned at the 4th position on the benzoyl ring.
Methyl 1-(3-aminobenzoyl)piperidine-3-carboxylate: This compound differs in the position of the carboxylate group on the piperidine ring.
Methyl 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate: This compound has a pyrrolidine ring instead of a piperidine ring.
Properties
IUPAC Name |
methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)12-7-2-3-8-16(12)13(17)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUAQGRKQAHQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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